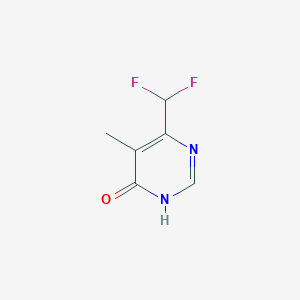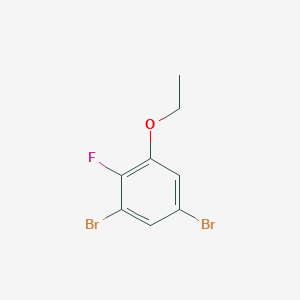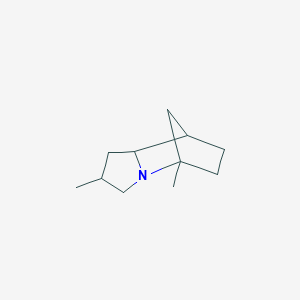
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrClFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate involves the reaction of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate with thionyl chloride in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 4 hours. After the reaction, the mixture is concentrated under vacuum and quenched with ice/water. The product is then extracted using dichloromethane (DCM) and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure.
科学的研究の応用
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
作用機序
The exact mechanism of action of ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription .
類似化合物との比較
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
- Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C12H8BrClFNO2 |
|---|---|
分子量 |
332.55 g/mol |
IUPAC名 |
ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3 |
InChIキー |
XGUXMXHHXGLPDE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Br)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
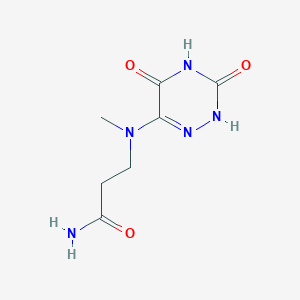
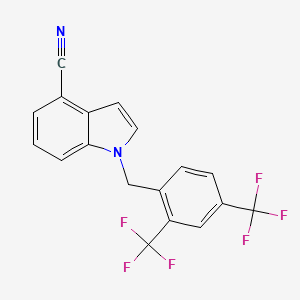
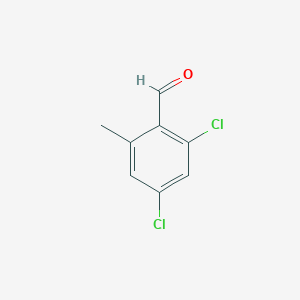
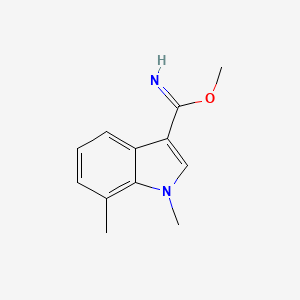
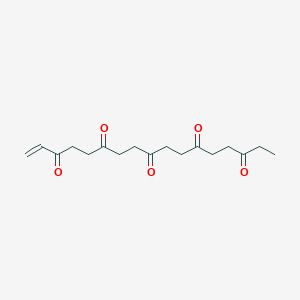
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
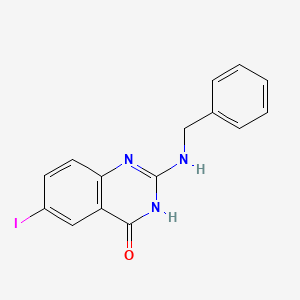
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
